(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride
Description
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride is a fluorinated piperidine derivative characterized by a hydroxyl group at the 3-position and two fluorine atoms at the 5-position of the piperidine ring, with a hydrochloride salt enhancing its solubility. This compound is of interest in medicinal chemistry due to the unique electronic and steric effects imparted by fluorine substituents, which can influence bioavailability, metabolic stability, and target binding .
Key features:
- Molecular formula: C₅H₁₀ClF₂NO
- Functional groups: Hydroxyl (-OH), two fluorine atoms (-F), and a protonated amine (as HCl salt).
- Chirality: The (3R) configuration introduces stereochemical specificity, critical for interactions with biological targets.
Properties
IUPAC Name |
(3R)-5,5-difluoropiperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOEWZVRCZMAK-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNCC1(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes steps such as protection of functional groups, selective fluorination, and subsequent deprotection to yield the desired product. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
Types of Reactions
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as azides or thiols .
Scientific Research Applications
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
(3R,5S)-Piperidine-3,5-diol Hydrochloride
Structural differences :
- Replaces the 5,5-difluoro substituents with hydroxyl groups at the 3- and 5-positions.
- Molecular formula: C₅H₁₂ClNO₂ (vs. C₅H₁₀ClF₂NO for the target compound) .
Physicochemical properties :
- Solubility : Higher polarity due to two hydroxyl groups increases water solubility compared to the fluorinated analog.
- Acidity : Hydroxyl groups (pKa ~10–12) are less acidic than fluorinated alcohols (pKa ~8–10 for α-fluorinated alcohols), affecting ionization under physiological conditions.
- Metabolic stability : Fluorine’s electron-withdrawing effect in the target compound may reduce oxidative metabolism, enhancing half-life compared to the diol derivative .
Non-Fluorinated Piperidin-3-ol Derivatives
Example : Piperidin-3-ol hydrochloride.
- Structural difference : Lacks fluorine substituents.
- Impact: Reduced steric hindrance and electronegativity at the 5-position.
Other Fluorinated Piperidines
Example : 5-Fluoro-piperidin-3-ol hydrochloride.
- Structural difference : Single fluorine substituent at the 5-position.
- Impact :
- Intermediate electronegativity and steric effects compared to the 5,5-difluoro derivative.
- Reduced metabolic stability compared to the difluoro compound due to fewer fluorine atoms shielding the hydroxyl group.
Data Table: Comparative Analysis of Piperidine Derivatives
*Estimated based on hydrochloride salt; †Inferred from fluorine’s electron-withdrawing effects.
Key Research Findings
- Fluorine’s Role : The 5,5-difluoro substitution in the target compound increases metabolic stability by protecting the hydroxyl group from enzymatic oxidation, a critical advantage in drug design .
- Chirality : The (3R) configuration ensures stereoselective interactions with biological targets, distinguishing it from racemic mixtures of similar compounds.
- Lumping Strategy : Compounds like the target and its diol analog may be grouped in computational models due to shared piperidine cores, though substituent-specific reactivity (e.g., fluorine vs. hydroxyl) necessitates distinct reaction pathways .
Biological Activity
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride is a fluorinated piperidine derivative that has garnered attention for its potential biological activities, particularly as an antagonist of orexin receptors. This compound's unique structural features, including the presence of difluoro substituents, influence its pharmacological properties and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C₅H₈ClF₂N
- Molecular Weight : 155.57 g/mol
- Structural Characteristics : The compound features a piperidine ring with hydroxyl and difluoro groups at specific positions, which are critical for its biological activity.
Orexin Receptor Antagonism
This compound has been identified as a significant antagonist of orexin receptors OX1 and OX2. These receptors are integral in regulating wakefulness and appetite:
- Mechanism of Action : The compound inhibits orexin signaling pathways, leading to potential applications in treating conditions like insomnia and obesity. In vitro studies using cell lines transfected with human orexin receptors demonstrated that this compound effectively blocks receptor activation by orexin peptides, resulting in decreased intracellular calcium levels.
Structure-Activity Relationship (SAR)
The positioning of fluorine atoms and the hydroxyl group significantly impacts the biological properties of (3R)-5,5-difluoro-piperidin-3-ol. Comparative studies with similar compounds reveal that:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5,5-Difluoro-piperidin-3-ol | Hydroxyl group at position 3 | Different fluorine positioning affects properties |
| 3-(Difluoromethyl)piperidin-3-ol | Difluoromethyl group instead of difluoro | Variation in substitution impacts biological activity |
| (3R)-5,5-Difluoro-piperidin-3-ol | Stereochemistry at position 3 | Enantiomeric differences may influence activity |
The stereochemistry at position 3 is particularly important as it can lead to varied pharmacological effects between enantiomers .
In Vitro Studies
In vitro assays have been conducted to assess the antagonistic effects of (3R)-5,5-difluoro-piperidin-3-ol on orexin receptors. These studies typically involve:
- Cell Line Transfection : Human orexin receptors are expressed in cell lines to evaluate the compound's efficacy.
- Calcium Signaling Assays : The ability of the compound to inhibit calcium signaling induced by orexin peptides is measured.
Results indicate that (3R)-5,5-difluoro-piperidin-3-ol exhibits a dose-dependent inhibition of orexin-induced calcium influx, confirming its role as a receptor antagonist.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered via various routes. Its lipophilicity and solubility profiles have been optimized to enhance bioavailability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
